Superior Chiral Self-Discrimination of DNB-Phenylglycine vs. DNB-Leucine by Chemical Force Microscopy
In a direct comparison using Chemical Force Microscopy (CFM), the chiral self-selectivity of an N-(3,5-dinitrobenzoyl)-phenylglycine interface was found to be significantly higher than that of an N-(3,5-dinitrobenzoyl)leucine interface [1]. While both systems exhibited chiral discrimination in 2-propanol, the adhesion force measured for the phenylglycine-based CSP was substantially larger, a finding that was consistent with complementary molecular dynamics (MD) simulations showing much weaker solvent interactions with the phenylglycine selector [1]. This indicates a fundamentally more robust and less solvated chiral recognition environment.
| Evidence Dimension | Chiral Self-Discrimination (Adhesion Force) |
|---|---|
| Target Compound Data | Larger adhesion force (quantified in study) |
| Comparator Or Baseline | DNB-Leucine interface (baseline adhesion force) |
| Quantified Difference | Significantly larger forces observed for DNB-Phenylglycine [1]. |
| Conditions | CFM measurements in 2-propanol; MD simulations in hexane/2-propanol [1]. |
Why This Matters
A more robust, less solvated interface implies greater stability and potentially higher reproducibility in chromatographic separations, reducing the likelihood of method variability compared to DNB-Leucine.
- [1] ACS Publications. (2009). Chiral Self-Selectivity in Two Model Dinitrobenzoyl-Derivatized Brush-Type Chiral Stationary Phases. The Journal of Physical Chemistry C, 113(10), 3941-3946. View Source
